molecular formula C10H6N2S B186497 Thieno[2,3-c][1,6]naphthyridine CAS No. 62506-41-6

Thieno[2,3-c][1,6]naphthyridine

Cat. No.: B186497
CAS No.: 62506-41-6
M. Wt: 186.24 g/mol
InChI Key: WPUOLLPLHCWNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c][1,6]naphthyridine is a fused polycyclic heteroaromatic compound that integrates thiophene and naphthyridine rings, forming a privileged scaffold in medicinal and materials chemistry . This structure is part of a broader class of sulfur- and nitrogen-containing heterocycles that are recognized for their versatile bioactivities and interesting optoelectronic properties. Researchers are exploring such fused heterocyclic systems as core structures in the development of novel therapeutic agents . The structural analogy of the thienopyridine core to purine bases makes it a compelling isosteric replacement in the design of bioactive molecules, particularly for targeting kinase enzymes . In the field of materials science, related fused heterocycles containing the thieno[3,2-b]pyrrole unit have been investigated for their charge-transport properties and potential application in organic electronics, suggesting that Thieno[2,3-c][1,6]naphthyridine may also serve as a valuable building block for functional materials . Synthetic methodologies for related polycyclic 1,6-naphthyridine systems continue to advance, enabling access to novel derivatives for various research applications . This compound is provided for research use only and is intended for further chemical exploration and biological evaluation within laboratory settings.

Properties

CAS No.

62506-41-6

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[2,3-c][1,6]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H

InChI Key

WPUOLLPLHCWNRD-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C3C=CSC3=CN=C21

Canonical SMILES

C1=CN=CC2=C3C=CSC3=CN=C21

Origin of Product

United States

Chemical Reactions Analysis

Pictet–Spengler Cyclization

  • Conditions : 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one reacts with aromatic aldehydes (e.g., benzaldehyde) in 80% H₃PO₄ at 120–130°C for 10–20 hours .
  • Mechanism : Intramolecular cyclization of an azomethine intermediate forms the thieno[2,3-c] naphthyridine core.
  • Outcome : Yields 5,7-dihydro derivatives (54–60%), which oxidize in air to aromatic forms .

Halo Ketone/Ester-Mediated Cyclization

  • Substrates : Ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate reacts with phenacyl bromide or ethyl chloroacetate .
  • Conditions : Reflux in ethanolic NaOEt or DMF/1,4-dioxane.
  • Products : Thieno[2,3-b] naphthyridines (e.g., 5a–i ) and pyrimido[4',5'] derivatives .
SubstrateReagentProductYield (%)
3-Amino-thienylpyridinoneBenzaldehyde/H₃PO₄5,7-Dihydrothienonaphthyridin-4(3H)-one54
Ethyl 5-cyano-pyridinonePhenacyl bromide2-Benzoylmethylthio derivative55

Halogenation

  • Reagents : POCl₃ or PCl₅ .
  • Conditions : Reflux for 4–6 hours.
  • Outcome : Chlorination at C-6 to form 6-chloro derivatives (e.g., 16 ) , which serve as intermediates for nucleophilic substitutions.

Nucleophilic Substitution

  • Substrates : 6-Chloro-thieno[2,3-c] naphthyridines react with:
    • Hydrazine hydrate → 6-hydrazino derivatives .
    • Thiourea → 6-mercapto derivatives .
    • Alkoxides → 6-alkoxy derivatives.

Oxidative Aromatization

  • Conditions : Air exposure or treatment with MnO₂ .
  • Substrates : 5,7-Dihydrothieno[2,3-c] naphthyridin-4(3H)-ones.
  • Products : Aromatic thieno[2,3-c] naphthyridin-6(7H)-ones with improved stability .

Smiles Rearrangement

  • Mechanism : Intramolecular S→N migration under basic conditions .
  • Example : 2-(3-Cyanopropylthio)pyridine-3-carbonitrile rearranges to thieno[2,3-h] naphthyridine via thiirane intermediates .
  • Yield : 60–75% after crystallization .

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .
  • Substrates : 6-Bromo-thieno[2,3-c] naphthyridine reacts with arylboronic acids.
  • Conditions : DMF/H₂O, K₂CO₃, 80°C .
  • Products : 6-Aryl derivatives with antimicrobial activity .
SubstrateBoronic AcidProduct (6-Substituted)IC₅₀ (μg/mL)
6-Bromo derivative4-Fluorophenyl6-(4-Fluorophenyl)3.89
6-Bromo derivativeCyclopropyl6-Cyclopropyl6.63

Pyrimidine Annulation

  • Conditions : Reaction with triethyl orthoformate/acetic acid .
  • Products : Pyrimido[4',5':4,5]thieno[2,3-b] naphthyridines (e.g., 15 ) .

Thiophene Fusion

  • Reagents : Ethyl 2-mercaptoacetate .
  • Outcome : Forms thieno[3,2-c]-fused derivatives via S-alkylation and cyclization .

Biological Activity-Driven Modifications

  • Antimicrobial Derivatives : Introduction of nitro (NO₂), fluoro (F), or cyclopropyl groups at C-6 enhances activity against K. pneumoniae and S. aureus .
  • Anticancer Agents : Morpholino substitutions at C-3 improve cytotoxicity (IC₅₀: 3.89–12.30 μg/mL) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno[2,3-h][1,6]naphthyridine

Structural Differences: The [2,3-h] isomer shifts the thiophene fusion position, altering ring strain and electronic distribution. Synthesis: Achieved via Smiles rearrangement of 2-(3-cyanopropylthio)pyridine-3-carbonitrile, with substituted derivatives (e.g., 8-methyl) synthesized in high yields (82% for 3b) .

Thieno[2,3-b][1,6]naphthyridine Derivatives

Structural Features: The [2,3-b] isomer positions the thiophene ring closer to the naphthyridine nitrogen, enhancing planarity and conjugation. Synthesis: One-pot reactions using cyanothioacetamide and cyclic ketones enable efficient construction (e.g., 3-Amino-6-methyl derivatives) . Catalytic dechlorination (73% yield) and phenethyl substitutions improve lipophilicity for anti-proliferative activity against PI-PLC .

Benzo-Fused Analogues (e.g., Benzo[b]thieno[3,2-h][1,6]naphthyridine)

Structural Complexity: Incorporation of benzene rings increases molecular weight and π-surface area, influencing binding to biological targets. Synthesis: Pictet-Spengler reactions and polyphosphoric acid-mediated cyclization yield tetracyclic systems . For example, benzo[b]pyrido-thieno derivatives are synthesized in refluxing ethanol (quantitative yields) . Applications: Enhanced fluorescence properties and antiviral activity (e.g., anti-HSV-1 EC₅₀ = 2.1 µM) compared to simpler thienonaphthyridines .

Key Comparative Data

Compound Synthesis Yield Key Substituents Notable Properties References
Thieno[2,3-c][1,6]naphthyridine 5% (4b) 8-Methyl Limited substitution; foundational electronic studies
Thieno[2,3-h][1,6]naphthyridine 82% (3b) 5-Amino, 8-Methyl High-yield intermediates; unexplored bioactivity
Thieno[2,3-b][1,6]naphthyridine 71% (5e) N-Phenylethyl, 6-Methyl Anti-proliferative (PI-PLC inhibition)
Benzo[b]thieno[3,2-h][1,6]naphthyridine Quantitative 4-Phenylamino Antiviral (HSV-1 inhibition)

Mechanistic and Functional Distinctions

  • Reactivity: Thieno[2,3-c] derivatives undergo dehydrogenation with DDQ but suffer low yields (5%), whereas [2,3-b] analogs utilize catalytic dechlorination for efficient functionalization .
  • Biological Targets : The [2,3-b] isomer’s elongated N-phenylethyl groups enhance lipophilicity, targeting hydrophobic enzyme pockets absent in [2,3-c] derivatives .

Preparation Methods

Reduction of Nitro Groups

Patent WO2012151640A1 outlines the reduction of nitro-substituted precursors to amino derivatives using Fe/HCl or sodium dithionite. For example, reduction of 6-nitro-1,8-naphthyridine (3 ) at 50–60°C in aqueous HCl yields 6-amino-1,8-naphthyridine (4 ) with >90% purity.

Pyrimidine Annellation

Abdel-Wadood et al. extended the framework by reacting 5k with thiourea or hydrazine hydrate to form pyrimido[4',5':4,5]thieno[2,3-b]naphthyridines (12–14 ). For instance, refluxing 11 (chloro derivative) with hydrazine in ethanol produces 12 (76% yield), confirmed by IR NH absorptions at 3310 cm⁻¹.

Table 2 : Annellated Derivatives and Their Characterization

CompoundAnnellated RingReagentYield (%)Spectral Data (IR, cm⁻¹)
12 PyrimidineHydrazine763310 (NH), 1595 (C=N)
14a Pyrimidine2-Chloroacetamide701680 (C=O), 3200 (NH)

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization : Absolute ethanol and sodium ethoxide at reflux (78°C) are optimal for Thorpe-Ziegler reactions. Lower temperatures (<60°C) result in incomplete cyclization.

  • Workup : Quenching reaction mixtures in ice/water improves precipitation of solids (e.g., 5a–l ).

Purification Techniques

  • Recrystallization : Ethanol or dioxane is preferred for removing unreacted starting materials.

  • Chromatography : Silica gel chromatography resolves regioisomers in annellated products.

Applications and Biological Relevance

While beyond preparation scope, synthesized derivatives exhibit antimicrobial activity. For example, 5a and 12 show MIC values of 8 µg/mL against Staphylococcus aureus . Such findings underscore the importance of robust synthetic methods for drug discovery.

Q & A

Q. What are the primary synthetic routes for Thieno[2,3-c][1,6]naphthyridine derivatives?

Thieno[2,3-c][1,6]naphthyridine derivatives are typically synthesized via multi-step heterocyclic condensation reactions. Key methods include:

  • One-pot synthesis : Reacting benzylidene-cyanothioacetamide with cyclic ketones to form intermediates like 1,6-naphthyridine-2(1H)-thione, followed by alkylation and cyclization to yield thieno-fused derivatives .
  • Microwave-assisted synthesis : Using 2-aminoquinoline, DMF, and POCl₃ under microwave irradiation (160 W, 6 minutes) for efficient cyclization, achieving high yields (93–95%) of substituted benzo[1,8]naphthyridines .
  • Rigid analog approach : Closing the N-aryl rings of 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylic acid to form the tetracyclic scaffold .

Q. Which structural modifications enhance anti-HSV-1 activity in Thieno[2,3-c][1,6]naphthyridine derivatives?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at positions 2 and 3 improves antiviral potency by modulating electronic properties and DNA binding affinity .
  • Ring rigidity : Constraining flexibility through benzo[b]thieno[3,2-h] fusion increases metabolic stability and target engagement .
  • Isosteric replacement : Replacing the acridone motif with a benzo[b]-1,6-naphthyridine system retains activity while reducing toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Test Lewis acids (e.g., CoCl₂) or transition-metal catalysts to accelerate cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Temperature control : Microwave irradiation reduces reaction time (minutes vs. hours) and minimizes side reactions .
  • Real-time monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in reported anti-HSV-1 IC₅₀ values across studies?

  • Standardized assays : Re-evaluate compounds using uniform plaque reduction assays (e.g., 50% inhibitory concentration in Vero cells) to eliminate variability .
  • In silico ADMET profiling : Compare drug-likeness parameters (e.g., LogP, PSA) with acyclovir to identify outliers caused by poor permeability or toxicity .
  • SAR meta-analysis : Cluster derivatives by substituent patterns and correlate structural features with activity trends using multivariate regression .

Q. What experimental methods validate DNA binding mechanisms of Thieno[2,3-c][1,6]naphthyridines?

  • Absorption spectroscopy : Monitor bathochromic/hypochromic shifts in UV-vis spectra to calculate binding constants (e.g., K = 1.8 × 10⁻⁶ M⁻¹ for TBNC) .
  • Viscosity measurements : Increased DNA solution viscosity upon ligand binding indicates intercalation rather than groove binding .
  • Thermal denaturation : Measure ΔTₘ (e.g., +8°C for TBNC) to confirm stabilization of DNA duplexes .
  • Molecular docking : Simulate interactions with DNA base pairs (e.g., dG-dC-rich regions) to identify critical hydrogen bonds and π-π stacking .

Q. What strategies improve selectivity for kinase inhibition (e.g., c-Met) in 1,6-naphthyridine scaffolds?

  • Pharmacophore modeling : Integrate cyclic urea moieties at position 2 to enhance hydrogen bonding with kinase active sites .
  • Substituent optimization : Introduce bulky groups (e.g., 4-methylbenzyl) at position 6 to block off-target interactions .
  • Kinase profiling : Screen against panels of 50+ kinases to identify selectivity cliffs and refine substituent patterns .

Methodological Guidance Tables

Parameter Optimization Strategy Key References
Reaction YieldMicrowave irradiation (160 W, 6 min)
DNA Binding AffinityBathochromic shift analysis (UV-vis)
Kinase SelectivityCyclic urea pharmacophore integration
Anti-HSV-1 PotencyChloro/trifluoromethyl substitution at C-2/C-3

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